(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylfuran moiety, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with 5-phenylfuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and an electrophile like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenylfuran derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s reactivity could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Phenylfuran Derivatives: Compounds containing the phenylfuran moiety.
Sulfanylidene Compounds: Compounds with a sulfanylidene group.
Uniqueness
(E)-3-methyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
299903-85-8 |
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Molecular Formula |
C15H11NO2S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NO2S2/c1-16-14(17)13(20-15(16)19)9-11-7-8-12(18-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
IBEHYIFSXLGAMD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
solubility |
not available |
Origin of Product |
United States |
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